4-[Amino(phenyl)methyl]phenol
Overview
Description
4-[Amino(phenyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a phenylmethyl group, which is further connected to a phenol moiety
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-[Amino(phenyl)methyl]phenol may also interact with various biological targets.
Mode of Action
Phenolic compounds, which this compound is a type of, are known to be potent proteolytic agents . They can dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenolic compounds produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Phenolic compounds are known to be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been reported to possess various biological activities . This suggests that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that the reactivity of similar compounds can be influenced by changes in reaction conditions and the structure of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(phenyl)methyl]phenol can be achieved through several methods. One common approach involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of transition metal catalysts. These methods ensure higher efficiency and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(phenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-[Amino(phenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the phenylmethyl group.
4-Methylaminophenol: Contains a methylamino group instead of an aminophenylmethyl group.
4-Hydroxybenzylamine: Contains a benzylamine group instead of an aminophenylmethyl group.
Uniqueness
4-[Amino(phenyl)methyl]phenol is unique due to the presence of both an amino group and a phenylmethyl group attached to the phenol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[amino(phenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXTEGDLMCGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407030 | |
Record name | 4-[amino(phenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81123-45-7 | |
Record name | 4-[amino(phenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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